molecular formula C20H26N4O2 B15040774 N'-[(Z)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide

N'-[(Z)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide

Cat. No.: B15040774
M. Wt: 354.4 g/mol
InChI Key: GSNSJAMMEWEGBG-KSEXSDGBSA-N
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Description

N’-[(Z)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide is a Schiff base hydrazone compound Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between 3,5-di-tert-butyl-4-hydroxybenzaldehyde and pyrazine-2-carbohydrazide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The azomethine group (C=N) can be reduced to form amines.

    Substitution: The tert-butyl groups can be substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N’-[(Z)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(Z)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide involves its interaction with molecular targets such as enzymes. The compound can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, its hydrazone moiety can interact with biological macromolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(Z)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide is unique due to its specific structural features, such as the presence of tert-butyl groups and a phenolic hydroxyl group. These structural elements contribute to its distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C20H26N4O2

Molecular Weight

354.4 g/mol

IUPAC Name

N-[(Z)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C20H26N4O2/c1-19(2,3)14-9-13(10-15(17(14)25)20(4,5)6)11-23-24-18(26)16-12-21-7-8-22-16/h7-12,25H,1-6H3,(H,24,26)/b23-11-

InChI Key

GSNSJAMMEWEGBG-KSEXSDGBSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N\NC(=O)C2=NC=CN=C2

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)C2=NC=CN=C2

Origin of Product

United States

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